4-((tert-Butoxycarbonyl)amino)benzoic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as N-tert-Butoxycarbonyl-4-aminobenzoic acid or Boc-4-Abz-OH, is a chemical compound with the molecular formula C12H15NO4 . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
Synthesis Analysis
The synthesis of 4-((tert-Butoxycarbonyl)amino)benzoic acid can be achieved through the reaction of benzoic acid with tert-butanol . Another method involves multi-step reactions with benzene and CrO3 in acetone .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of various compounds. For instance, it is used in the synthesis of indoleamide derivatives as EP2 antagonists . It is also used in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a density of 1.173g/cm³ . Its melting point ranges from 209-212°C (decomposes), and it has a boiling point of 351.8°C at 760 mmHg . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Scientific Research Applications
Synthesis of Amino Acid Derivatives : 4-((tert-Butoxycarbonyl)amino)benzoic acid is used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, as shown by Koseki, Yamada, and Usuki (2011) (Koseki, Yamada, & Usuki, 2011).
Preparation of Peptide Amides : Hammer et al. (2009) demonstrated the use of tert-butoxycarbonyl-protected amino acids in the solid-phase synthesis of peptide amides under mild conditions (Hammer, Albericio, Gera, & Bárány, 2009).
Synthesis of Hydroxyproline Derivatives : Krishnamurthy et al. (2014) showed the synthesis of epoxy amino acids from allylglycines, which were cyclized to yield various hydroxyproline derivatives using tert-butoxycarbonyl protection (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Facile Synthesis of tert-Butyl Ester Derivatives : Chevallet et al. (1993) described a facile method for synthesizing a variety of N-protected amino acid tert-butyl ester derivatives (Chevallet, Garrouste, Malawska, & Martínez, 1993).
Applications in Solid-Phase Peptide Synthesis : Gaehde and Matsueda (1981) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).
Efficient Synthesis of Iodoalkanoates : Davies, Fenwick, and Ichihara (1997) utilized tert-butoxycarbonyl protection for the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).
Development of Novel Amino Acid Based Dendrimer : Mulders et al. (1997) reported the synthesis of a novel amino acid-based dendrimer using a tert-butoxycarbonyl protected monomer (Mulders, Brouwer, Meer, & Liskamp, 1997).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided .
Future Directions
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDBQMWMDZEONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373146 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)benzoic acid | |
CAS RN |
66493-39-8 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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